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Bacterial adhesion to host tissues is the foundational step in colonization and the subsequent

development of many infectious diseases.[2][4] The molecules mediating this process, known
as adhesins, are considered prime targets for novel anti-infective therapies.[1][3][5] Bwa868C
has been identified as a key adhesin of Burkholderia wallacei 868C, a bacterium implicated in
persistent respiratory and soft-tissue infections.

Bwa868C belongs to the Type Vc secretion system, commonly known as Trimeric
Autotransporter Adhesins (TAAS).[6] These proteins are distinguished by their obligate
homotrimeric structure and their modular "head-stalk-anchor" architecture, which facilitates
their display on the bacterial outer membrane.[7][8][9] The N-terminal "passenger” domain,
comprising the head and stalk, is responsible for binding to host extracellular matrix (ECM)
components, while the C-terminal domain anchors the protein into the bacterial membrane.[6]
[7][10] Understanding the structure-function relationship of Bwa868C is paramount for
developing inhibitors that can block bacterial attachment and prevent infection.

Molecular Architecture of Bwa868C

The functional form of Bwa868C is a homotrimer, with each monomer being a large,
multidomain protein. The modular nature is characteristic of TAAs, allowing for functional
diversity built upon a conserved structural framework.[3][9]
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Primary and Domain Structure: Each Bwa868C monomer consists of three principal regions:

¢ N-Terminal Passenger Domain: This extracellular region is responsible for the protein's
adhesive function.[7]

o Head Domain: Located at the distal tip, the head domain mediates specific binding to host
ECM proteins such as fibronectin and collagen.[6][9] It is composed of several beta-helical
repeats that form a rigid, trimeric binding interface.

o Stalk Domain: An extended, fibrous region that projects the head domain away from the
bacterial surface, overcoming steric hindrance from the lipopolysaccharide layer.[6][9] The
stalk is predominantly formed by a triple a-helical coiled-coil structure, providing rigidity
and stability.[7]

o Linker Region: A short, conserved sequence that connects the passenger domain to the
membrane anchor.

e C-Terminal Anchor Domain: This highly conserved domain forms a 12-stranded (-barrel pore
in the outer membrane.[9] After the passenger domain is translocated to the exterior, the C-
terminus of the stalk occludes the pore.[9] This entire process is self-directed, hence the
term "autotransporter.”[6]

Bwa868C Monomer Domain Architecture

] Head Domain ) ] )
N-Terminus —1 Passenger Domain | Linker | B-Barrel Anchor | C-Terminus
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Click to download full resolution via product page
Caption: Domain organization of a single Bwa868C monomer.

Quaternary Structure: Bwa868C is an obligate homotrimer.[7] The three identical polypeptide
chains intertwine to form the stable, functional adhesin on the bacterial surface. The
trimerization is critical for the correct folding of the B-barrel anchor in the membrane and the
stability of the coiled-coil stalk.
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Biophysical and Biochemical Properties

A thorough understanding of Bwa868C's properties is essential for designing robust

experimental assays and for structure-based drug design. The following table summarizes key

properties of the recombinantly expressed and purified passenger domain.

Property Value Method of Determination
. SDS-PAGE / Mass
Molecular Weight (Monomer) ~150 kDa
Spectrometry
i ) Size-Exclusion
Molecular Weight (Trimer) ~450 kDa
Chromatography
Isoelectric Point (pl) 5.8 Calculated from sequence

Extinction Coefficient

1.15 (mg/mL)~t cm~1

Calculated from sequence

Ligand Specificity

Human Fibronectin, Type IV

Surface Plasmon Resonance

Collagen (SPR)
Binding Affinity (KD) for 25 nM Surface Plasmon Resonance
n
Fibronectin (SPR)
Optimal pH for Binding 70-75 ELISA-based binding assay
- Differential Scanning
Thermal Stability (Tm) 65 °C

Fluorimetry

Proposed Role in Pathogenesis & Therapeutic

Implications

Bwa868C is a primary virulence factor for Burkholderia wallacei.[1][3] Its function is integral to

the initial stages of infection, including colonization and biofilm formation.[1][4]

Mechanism of Action:

o Adhesion: Bwa868C on the bacterial surface binds with high affinity to fibronectin and

collagen in the host's extracellular matrix.[6] This anchors the bacteria to host tissues,

preventing clearance by mechanical forces (e.g., mucus flow).

© 2026 BenchChem. All rights reserved.

3/13

Tech Support


https://www.benchchem.com/product/b1668160/docs?utm_src=pdf-body#introduction-the-significance-of-bwa868c
https://www.benchchem.com/product/b1668160/docs?utm_src=pdf-body#introduction-the-significance-of-bwa868c
https://www.dovemed.com/health-topics/focused-health-topics/adhesins-understanding-bacterial-attachment-and-host-interaction
https://en.wikipedia.org/wiki/Bacterial_adhesin
https://www.dovemed.com/health-topics/focused-health-topics/adhesins-understanding-bacterial-attachment-and-host-interaction
https://www.studysmarter.co.uk/explanations/biology/cell-communication/adhesins/
https://www.benchchem.com/product/b1668160/docs?utm_src=pdf-body#introduction-the-significance-of-bwa868c
https://en.wikipedia.org/wiki/Trimeric_autotransporter_adhesin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668160?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 Signaling Cascade Initiation: Upon binding, Bwa868C clustering may trigger downstream
signaling within the bacterium, potentially upregulating the expression of other virulence
factors, such as toxins or invasion-related proteins delivered by Type Il or Type VI secretion

systems.[4][11][12]

Biofilm Formation: By mediating strong adherence to surfaces and potentially to other

bacteria, Bwa868C is a key contributor to the formation of biofilms, which protect the

bacteria from host immune responses and antibiotics.[1]
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Caption: Proposed pathogenic role of Bwa868C.

Given its critical role, Bwa868C is a promising target for therapeutic intervention. Strategies
could include:

e Vaccine Development: Using the head domain of Bwa868C as an antigen to elicit blocking
antibodies.[1][5]

o Small Molecule Inhibitors: Developing compounds that bind to the head domain,
competitively inhibiting its interaction with host ECM proteins.[1]

Experimental Protocols

The following protocols describe the recombinant expression, purification, and kinetic analysis
of the Bwa868C passenger domain.

Recombinant Expression and Purification Workflow

This workflow is designed to produce high-purity, soluble Bwa868C passenger domain
(residues 55-1200, termed Bwa868C-PD) with a C-terminal 6x-Histidine tag for affinity
purification.
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Bwa868C-PD Expression & Purification Workflow

1. Transform pET28a-Bwa868C-PD
into E. coli BL21(DE3)

2. Grow Culture to OD600 ~0.8

3. Induce with 0.5 mM IPTG
(18°C, 16 hours)

4. Harvest Cells by Centrifugation

5. Lyse Cells via Sonication

6. Clarify Lysate by Centrifugation

7. Immobilized Metal Affinity
Chromatography (Ni-NTA)

8. Size-Exclusion Chromatography
(SEC) for Polishing

9. Analyze by SDS-PAGE &
Concentration Measurement

Click to download full resolution via product page

Caption: Workflow for Bwa868C passenger domain purification.
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Step-by-Step Methodology:

o Transformation: Transform the expression plasmid (e.g., pET28a carrying the gene for
Bwa868C-PD) into a competent E. coli expression strain like BL21(DE3).[13][14] Plate on LB
agar with appropriate antibiotic selection (e.g., kanamycin).

o Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic and grow
overnight at 37°C with shaking.

e Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at
37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[14]

e Induction: Cool the culture to 18°C. Add Isopropy! 3-D-1-thiogalactopyranoside (IPTG) to a
final concentration of 0.5 mM to induce protein expression.[14][15] Incubate for 16-18 hours
at 18°C with shaking.

o Rationale: Lower temperature and IPTG concentration often improve the solubility of large
recombinant proteins.

o Harvesting: Pellet the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the
supernatant.

o Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCI pH 8.0,
300 mM NacCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.[13]

 Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
Collect the supernatant, which contains the soluble His-tagged protein.

« Affinity Chromatography: Equilibrate a Ni-NTA affinity column with Lysis Buffer. Load the
clarified supernatant onto the column. Wash the column with Wash Buffer (50 mM Tris-HCI
pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the protein with Elution Buffer (50 mM Tris-
HCI pH 8.0, 300 mM NaCl, 250 mM imidazole).[13]

» Size-Exclusion Chromatography (Polishing Step): Concentrate the eluted fractions and load
onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with
SEC Buffer (20 mM HEPES pH 7.5, 150 mM NacCl). This step separates the Bwa868C-PD
trimer from aggregates and contaminants.

© 2026 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/product/b1668160/docs?utm_src=pdf-body#introduction-the-significance-of-bwa868c
https://www.youtube.com/watch?v=YJr_Xtji5NE
https://www.mdpi.com/1420-3049/23/6/1491
https://www.mdpi.com/1420-3049/23/6/1491
https://www.mdpi.com/1420-3049/23/6/1491
https://academic.oup.com/bbb/article/89/1/1/7853146
https://www.youtube.com/watch?v=YJr_Xtji5NE
https://www.youtube.com/watch?v=YJr_Xtji5NE
https://www.benchchem.com/product/b1668160/docs?utm_src=pdf-body#introduction-the-significance-of-bwa868c
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668160?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Analysis: Verify protein purity by SDS-PAGE, which should show a single band at the
expected molecular weight.[13] Determine the protein concentration using a
spectrophotometer.

Kinetic Analysis of Bwa868C-PD Binding to Fibronectin
via SPR

Surface Plasmon Resonance (SPR) is a label-free technique used to measure real-time
biomolecular interactions, providing kinetic and affinity data.[16][17][18]

Step-by-Step Methodology:
¢ Chip Preparation and Ligand Immobilization:

o Use a CM5 sensor chip. Activate the surface with a 1:1 mixture of 0.1 M NHS (N-
hydroxysuccinimide) and 0.4 M EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

o Immobilize human fibronectin (the ligand) onto a flow cell by injecting it at a concentration
of 20 pg/mL in 10 mM sodium acetate buffer, pH 4.5, until the desired immaobilization level
(~2000 Response Units, RU) is reached.

o Deactivate remaining active esters with a 1 M ethanolamine-HCI injection.

o Self-Validating System: A reference flow cell is prepared similarly but without the
fibronectin (activation and deactivation only) to subtract non-specific binding and bulk
refractive index changes.

¢ Analyte Injection and Kinetic Measurement:

o Prepare a dilution series of the purified Bwa868C-PD (the analyte) in running buffer (e.g.,
HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
Typical concentrations range from 1 nM to 200 nM.

o Inject each concentration of Bwa868C-PD over both the ligand and reference flow cells at
a constant flow rate (e.g., 30 uL/min).[19]
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o Monitor the association phase (binding) for 180 seconds and the dissociation phase
(buffer flow only) for 300 seconds.[18]

o Regeneration: After each cycle, regenerate the sensor surface by injecting a pulse of a low
pH buffer (e.g., 10 mM Glycine-HCI, pH 2.0) to remove bound analyte.

o Data Analysis:

o Subtract the reference flow cell data from the ligand flow cell data to obtain corrected
sensorgrams.[18]

o Globally fit the corrected sensorgrams to a 1:1 Langmuir binding model using the
instrument's analysis software.

o This analysis will yield the association rate constant (ka), the dissociation rate constant
(ks), and the equilibrium dissociation constant (Ki = ks/ka).[16][20]

Conclusion

Bwa868C is a classic example of a trimeric autotransporter adhesin that functions as a critical
virulence factor. Its modular structure, high-affinity binding to host proteins, and central role in
the initial stages of infection make it an important subject of study and a high-value target for
the development of novel anti-infective therapeutics. The protocols detailed in this guide
provide a robust framework for its investigation.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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